molecular formula C11H16Cl2FN B3086277 (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride CAS No. 1158622-32-2

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride

Cat. No.: B3086277
CAS No.: 1158622-32-2
M. Wt: 252.15 g/mol
InChI Key: BMLYPZMPTDJTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride (CAS: 1158622-32-2) is a high-purity active pharmaceutical ingredient (API) intermediate with the molecular formula C₁₁H₁₆Cl₂FN and a molecular weight of 252.16 g/mol . Its free base form (CAS: 869945-18-6, C₁₁H₁₅ClFN, MW: 215.69 g/mol) features a branched butan-2-yl group attached to the amine nitrogen and a 2-chloro-6-fluorobenzyl substituent . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. It is manufactured under ISO-certified processes with a purity of ≥97% .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN.ClH/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLYPZMPTDJTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC=C1Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared to analogs with variations in alkyl chain structure, halogen substitution, or purity grades. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula (Salt) Molecular Weight (Salt) Alkyl Group Purity Application
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride 1158622-32-2 C₁₁H₁₆Cl₂FN 252.16 Branched (butan-2-yl) ≥97% Pharmaceutical API intermediate
(2-Chloro-6-fluorophenyl)methylamine hydrochloride 115273* C₁₀H₁₅Cl₂FN* 238.92* Branched (propan-2-yl) 90% Industrial applications
Butyl[(2-chloro-6-fluorophenyl)methyl]amine (free base) Not specified C₁₁H₁₅ClFN 215.69 Straight-chain (butyl) Not reported Research/Unspecified

*Calculated based on structural data.

Key Observations:

Alkyl Group Impact :

  • The branched butan-2-yl group in the target compound likely improves solubility compared to the straight-chain butyl analog due to reduced crystallinity .
  • The propan-2-yl analog (shorter branched chain) has a lower molecular weight (238.92 vs. 252.16 g/mol), which may affect pharmacokinetic properties like diffusion rates .

Purity and Applications: The target compound’s ≥97% purity aligns with pharmaceutical standards, whereas the propan-2-yl analog’s 90% industrial-grade purity suggests non-medicinal uses (e.g., chemical synthesis or material science) .

Halogen Substitution :
Both compounds retain the 2-chloro-6-fluoro substitution on the phenyl ring, which is critical for electronic and steric interactions in receptor binding. Analogous compounds with methoxy or bromo substituents (e.g., 2-bromo-6-methoxy derivatives) exhibit distinct reactivity profiles .

Pharmacological Implications (Theoretical)

  • The branched butan-2-yl group may improve membrane permeability compared to the straight-chain butyl analog.
  • The propan-2-yl analog’s smaller size could alter binding affinity in biological targets.

Biological Activity

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

The compound is synthesized through the nucleophilic substitution of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in organic solvents such as dichloromethane or toluene under reflux conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, potentially influencing neurotransmitter systems and contributing to its therapeutic effects in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatory Inhibits COX enzymes; potential use in pain relief
Neuroprotective Modulates neurotransmitter activity; potential in treating neurological disorders
Antimicrobial Exhibits activity against specific microbial strains

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits COX-1 and COX-2 enzymes, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs like celecoxib. One study reported IC50 values ranging from 0.76 to 9.01 μM for various derivatives .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced inflammation and pain responses when tested against carrageenan-induced inflammation in mice. These findings suggest its potential for therapeutic applications in inflammatory conditions .
  • Neuropharmacological Effects : The compound's structural similarity to known neurotransmitter modulators has led to investigations into its effects on cognitive function and neuroprotection, highlighting its promise in treating disorders such as Alzheimer's disease.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amineC12H17ClFNUnique combination of chloro and fluoro substituents
(Butan-2-yl)[(2-chloro-4-fluorophenyl)methyl]amineC12H17ClFDifferent fluorine position; potential variation in activity
(Butan-2-yl)[(3-chlorophenyl)methyl]amineC12H17ClLacks fluorine; different reactivity profile

The presence of both chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological activity compared to other amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.